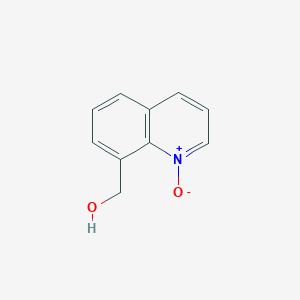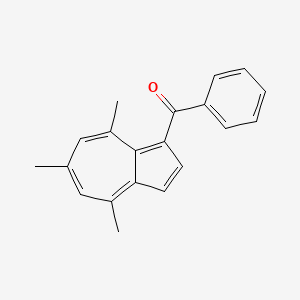
1'-Acetonaphthone, 4'-(acetonyloxy)-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an acetyl group, an acetonyloxy group, and a chlorine atom
Métodos De Preparación
The synthesis of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- typically involves multi-step organic reactions One common synthetic route starts with the acetylation of naphthalene to form 1-acetylnaphthalene This intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the chlorine atom, depending on the reducing agent.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification and Hydrolysis: The acetonyloxy group can undergo esterification to form more complex esters or hydrolysis to revert to the original alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: This compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving acetylation and chlorination.
Medicine: Derivatives of this compound may exhibit biological activity, including anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: It is used in the production of dyes, fragrances, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes involved in acetylation or chlorination reactions. The acetonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The chlorine atom can participate in electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- can be compared with similar compounds such as:
1-Acetylnaphthalene: Lacks the acetonyloxy and chlorine substituents, making it less reactive in certain chemical reactions.
2-Chloro-1-acetylnaphthalene: Similar structure but lacks the acetonyloxy group, affecting its reactivity and applications.
4’-Acetonyloxy-1-acetylnaphthalene:
The presence of both the acetonyloxy and chlorine groups in 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- makes it unique and versatile for various chemical transformations and applications.
Propiedades
| 73622-69-2 | |
Fórmula molecular |
C15H13ClO3 |
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
1-[4-(2-chloroacetyl)naphthalen-1-yl]oxypropan-2-one |
InChI |
InChI=1S/C15H13ClO3/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7H,8-9H2,1H3 |
Clave InChI |
DRZGRVYAIDGBMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)




![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)


